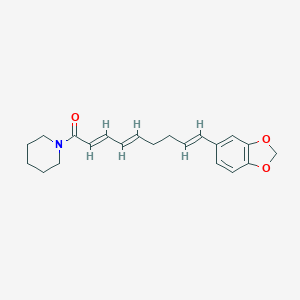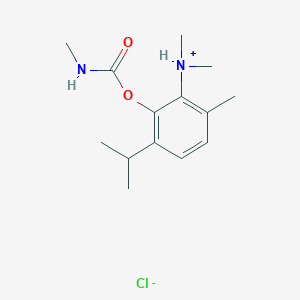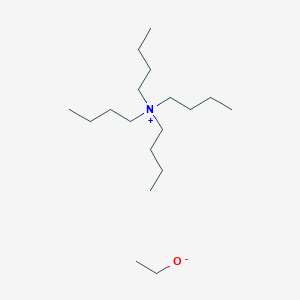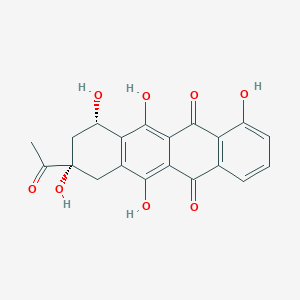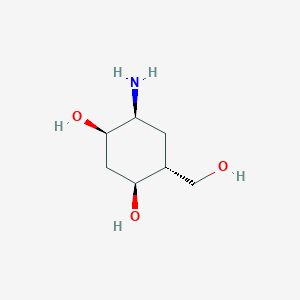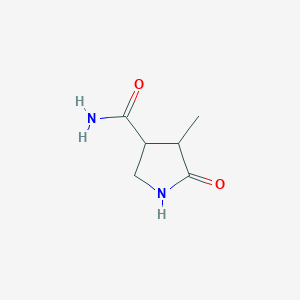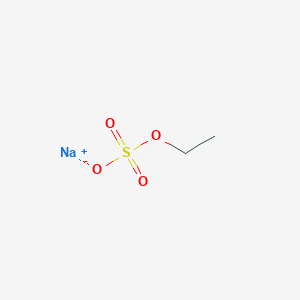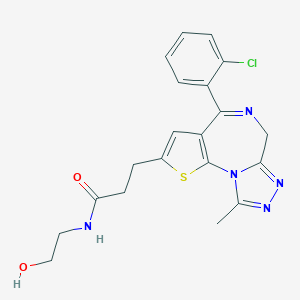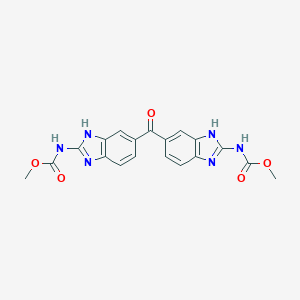
2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone, also known as DBIK, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules in cells. This inhibition leads to the disruption of the cytoskeleton and cell division, ultimately resulting in cell death. 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Efectos Bioquímicos Y Fisiológicos
2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone has been found to induce cell cycle arrest in the G2/M phase, leading to the inhibition of cell proliferation. It has also been shown to decrease the expression of various oncogenes and increase the expression of tumor suppressor genes. 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone has been found to exhibit low toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone has several advantages for lab experiments, including its low toxicity in normal cells, its ability to induce apoptosis in cancer cells, and its potential for use in combination therapy with other anticancer agents. However, its limited solubility in aqueous solutions and its potential for off-target effects are significant limitations.
Direcciones Futuras
Future research on 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone should focus on improving its solubility and bioavailability, as well as exploring its potential for use in combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the mechanism of action of 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone and its potential applications in other areas, such as antifungal and antibacterial therapy.
Conclusion:
In conclusion, 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone is a promising compound with significant potential for use in cancer therapy and other areas. Its unique mechanism of action and low toxicity in normal cells make it an attractive candidate for further research and development. With continued research, 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone may prove to be a valuable addition to the arsenal of anticancer agents available to medical professionals.
Métodos De Síntesis
The synthesis of 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone involves the reaction of 2-aminobenzimidazole with ethyl acetoacetate in the presence of acetic anhydride. The resulting product is then treated with hydrazine hydrate to obtain 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone. The overall reaction can be represented as follows:
Aplicaciones Científicas De Investigación
2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone has also been shown to possess antifungal and antibacterial properties.
Propiedades
Número CAS |
102342-72-3 |
|---|---|
Nombre del producto |
2,2'-Dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone |
Fórmula molecular |
C19H16N6O5 |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
methyl N-[6-[2-(methoxycarbonylamino)-3H-benzimidazole-5-carbonyl]-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C19H16N6O5/c1-29-18(27)24-16-20-11-5-3-9(7-13(11)22-16)15(26)10-4-6-12-14(8-10)23-17(21-12)25-19(28)30-2/h3-8H,1-2H3,(H2,20,22,24,27)(H2,21,23,25,28) |
Clave InChI |
LQKADLSGMTXSKB-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC4=C(C=C3)N=C(N4)NC(=O)OC |
SMILES canónico |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC4=C(C=C3)N=C(N4)NC(=O)OC |
Otros números CAS |
102342-72-3 |
Sinónimos |
2,2'-dicarbomethoxyamino-5-5'-dibenzimidazolyl ketone compound 82-437 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



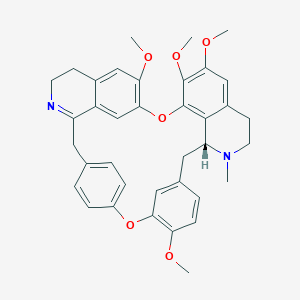
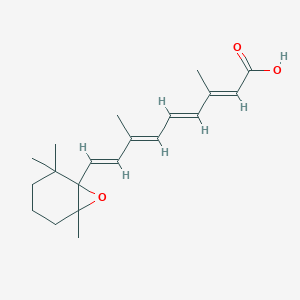
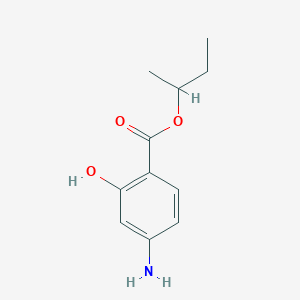
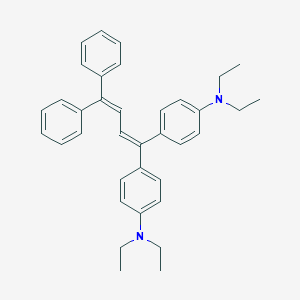
![(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one](/img/structure/B27423.png)
